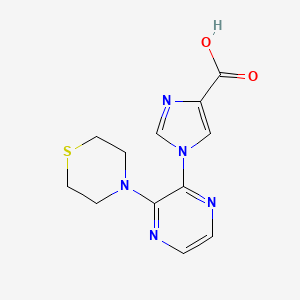
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
The synthesis of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and tert-butyl bromide.
Reaction Conditions: The reaction involves the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(tert-Butoxycarbonyl)indole: This compound has a similar indole core but with a tert-butoxycarbonyl group instead of a bromine atom.
1-(tert-Butyl)-3-formylindole: This derivative features a formyl group at the 3-position, offering different reactivity and applications.
6-Bromo-1,3-dihydro-2H-indol-2-one: This compound has a similar bromine substitution but differs in the presence of a carbonyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63023-75-6 |
|---|---|
Molecular Formula |
C14H16BrNO |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1-(6-bromo-3-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-8-12(14(2,3)4)11-6-5-10(15)7-13(11)16/h5-8H,1-4H3 |
InChI Key |
ZHZZGFRMWMISLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



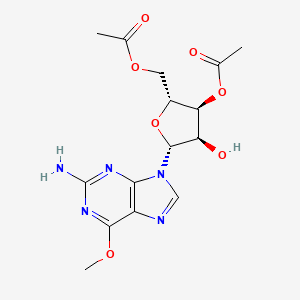
![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
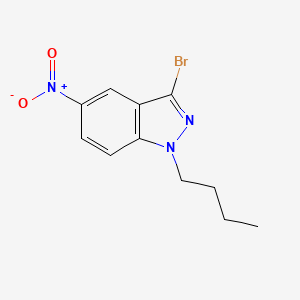
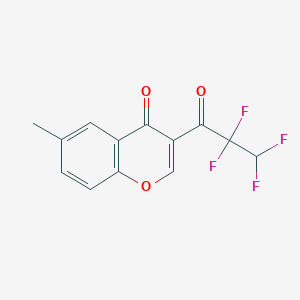

![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)
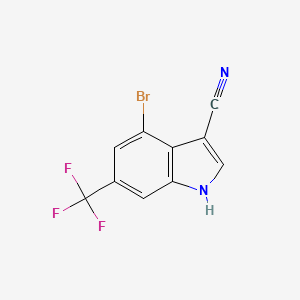
![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)
